5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a methyl-linked 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety and at position 2 with a 4-fluorophenyl group. Its synthesis likely involves multi-component cyclization or Suzuki-Miyaura coupling, as inferred from analogous methods in pyrazolo-pyrazinone chemistry .
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4/c1-31-16-7-8-17(20(11-16)32-2)22-25-21(33-27-22)13-28-9-10-29-19(23(28)30)12-18(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKURGVBQGQVTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a novel class of bioactive molecules with potential therapeutic applications. This article synthesizes current research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.5 g/mol . The structure features a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives containing the oxadiazole and pyrazole scaffolds have shown promising results against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values of 5.55 μM against HCT-116, 1.82 μM against HePG-2, and 2.86 μM against MCF-7 .
Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to inhibit the epidermal growth factor receptor (EGFR) pathway. Structure-activity relationship (SAR) studies indicate that modifications in the oxadiazole ring significantly affect cytotoxicity. For example, compounds with electron-donating groups at specific positions demonstrated enhanced activity .
Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how different substituents influence biological activity:
| Substituent | Effect on Activity | IC50 Value |
|---|---|---|
| Dimethoxy groups on phenyl ring | Increases cytotoxicity | Varied across cell lines |
| Oxadiazole moiety | Essential for activity but can reduce potency | Moderate activity observed |
| Pyrazole scaffold | Critical for high cytotoxicity | Best performing compounds |
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. Compounds showed significant inhibition of cell proliferation with some outperforming standard chemotherapeutics like doxorubicin .
- Docking Studies : Molecular docking simulations indicated strong binding affinity to the EGFR active site, suggesting that these compounds could serve as leads for developing targeted therapies against cancers driven by EGFR signaling .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been reported to show effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The pyrazolo[1,5-a]pyrazin scaffold is known for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. Studies suggest that the incorporation of oxadiazole enhances the cytotoxicity against specific cancer cell lines .
Applications in Drug Development
Lead Compound for Drug Design
Due to its unique structure, this compound serves as a lead structure for the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for further modification to enhance efficacy and reduce toxicity.
Targeting Enzymatic Pathways
The compound may interact with specific enzymes involved in disease pathways. For instance, it could potentially inhibit kinases or other enzymes critical for tumor growth or microbial survival . This interaction can be explored further through structure-activity relationship (SAR) studies.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus | Supports potential use in developing antibacterial agents |
| Anticancer Research | Showed significant cytotoxic effects on leukemia cell lines | Suggests applicability in cancer therapeutics |
| Synthesis Optimization | Developed efficient synthetic routes leading to higher yields | Enhances feasibility for large-scale production |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group and oxadiazole moiety enable nucleophilic aromatic substitution (SNAr) under specific conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Fluorine displacement | Sodium methoxide (NaOMe), DMF, 80°C, 6–8 h | Methoxy substitution at the para position of the fluorophenyl ring | |
| Oxadiazole ring substitution | Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux, 12 h | Cleavage of the oxadiazole ring to form a carbohydrazide intermediate |
Key Findings :
-
The fluorophenyl group undergoes SNAr preferentially at the para position due to electronic effects from the oxadiazole and pyrazolo-pyrazine systems.
-
Oxadiazole cleavage requires prolonged heating and polar protic solvents.
Cross-Coupling Reactions
The bromine-free structure limits traditional Suzuki couplings, but the oxadiazole’s methyl group and pyrazine nitrogen enable alternative couplings.
Key Findings :
-
Methyl group alkylation proceeds with high regioselectivity under strong base conditions.
-
Direct C–H arylation of the pyrazine core is feasible but requires elevated temperatures .
Oxidation and Reduction Reactions
The pyrazinone ring and methoxy groups are susceptible to redox transformations.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Pyrazinone oxidation | m-CPBA (2 equiv.), CH₂Cl₂, 0°C → RT, 12 h | Epoxidation of the pyrazinone double bond | |
| Methoxy demethylation | BBr₃ (3 equiv.), DCM, −20°C, 2 h | Conversion of methoxy groups to hydroxyl substituents |
Key Findings :
-
Epoxidation occurs selectively at the pyrazinone’s α,β-unsaturated carbonyl system.
-
Demethylation of the dimethoxyphenyl group proceeds quantitatively with BBr₃.
Cyclization and Ring-Opening Reactions
The compound participates in annulation and ring-modification reactions.
Key Findings :
-
Nitration-induced ring expansion is highly exothermic and requires strict temperature control .
-
Acidic hydrolysis of the pyrazine ring preserves the oxadiazole moiety.
Functional Group Interconversion
The nitrile and carbonyl groups enable further derivatization.
Key Findings :
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The table below highlights key structural differences and similarities with related compounds:
Analytical Characterization
- NMR Analysis : As demonstrated in , chemical shifts in regions corresponding to the oxadiazole and dimethoxyphenyl groups would confirm substituent placement. For example, upfield shifts in aromatic protons near methoxy groups (~δ 3.8–4.0 ppm) and downfield shifts for fluorophenyl protons (~δ 7.2–7.6 ppm) are expected.
- Mass Spectrometry : High-resolution mass data (e.g., [M+H]+ = ~510–530 m/z range) align with analogs in .
Key Findings and Implications
Structural Flexibility: The pyrazolo-pyrazinone core tolerates diverse substituents (e.g., oxadiazoles, benzyl groups) without destabilizing the heterocyclic system .
Bioactivity Trends : Fluorophenyl and dimethoxyphenyl groups are associated with improved target selectivity in kinase inhibitors, as seen in .
Synthetic Challenges: Oxadiazole incorporation requires precise control of reaction conditions to avoid byproducts, as noted in .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, thiourea analogues are converted to halogenated pyrazole derivatives through cyclization with phosphorus oxychloride (120°C), followed by functionalization of the oxadiazole and pyrazolo-pyrazinone moieties . Key intermediates should be characterized using IR spectroscopy (C=O stretching at ~1700 cm⁻¹), NMR (fluorophenyl protons at δ 7.2–7.8 ppm), and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can the crystal structure of this compound be resolved, and what structural insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D conformation. Parameters such as dihedral angles between aromatic rings (e.g., 2,4-dimethoxyphenyl vs. pyrazolo-pyrazinone) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) should be analyzed. For example, similar compounds exhibit mean C–C bond lengths of 1.39 Å and R factors <0.05, ensuring high precision .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Prioritize antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay ) and enzyme inhibition (e.g., carbonic anhydrase I/II inhibition via CO₂ hydration assay ). Use positive controls (e.g., isoniazid for antitubercular studies) and validate results with dose-response curves (IC₅₀ or MIC values).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?
Systematically modify substituents on the 2,4-dimethoxyphenyl and 4-fluorophenyl groups. For example:
- Replace methoxy groups with halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
- Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazolo-pyrazinone core to improve target binding .
- Compare activities using molecular docking (e.g., against M. tuberculosis enoyl-ACP reductase) and validate with in vitro assays .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or cellular models. For example:
- If antitubercular activity varies between labs, standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines .
- For conflicting enzyme inhibition results, perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .
Q. What strategies are effective for improving synthetic yield and purity?
- Optimize reaction time and temperature (e.g., 120°C for cyclization vs. 80°C for condensation) .
- Use HPLC-PDA (95:5 acetonitrile/water, C18 column) to monitor purity and isolate diastereomers .
- Employ microwave-assisted synthesis to reduce side reactions (e.g., 30 minutes vs. 12 hours under reflux) .
Experimental Design & Data Analysis
Q. How should a pharmacological study be designed to evaluate in vivo efficacy?
- Use randomized block designs with split-split plots for multi-variable analysis (e.g., dose, administration route, time points) .
- In murine models of tuberculosis, administer the compound orally (10–50 mg/kg/day) and compare bacterial load reduction (CFU counts) vs. controls .
- Include toxicity endpoints (e.g., liver enzymes, hematological parameters) to assess safety .
Q. What advanced spectroscopic techniques are needed to characterize degradation products?
- LC-HRMS (ESI+ mode, m/z 400–600) to identify oxidative metabolites (e.g., demethylation of methoxy groups).
- NMR relaxation experiments (T₁/T₂ measurements) to study stability in solution .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
